molecular formula C8H5ClN2O B3248300 7-Quinazolinol, 5-chloro- CAS No. 185437-37-0

7-Quinazolinol, 5-chloro-

Cat. No.: B3248300
CAS No.: 185437-37-0
M. Wt: 180.59 g/mol
InChI Key: GJQHBVHVXGYGGO-UHFFFAOYSA-N
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Description

7-Quinazolinol, 5-chloro-: is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The presence of a chlorine atom at the 5th position and a hydroxyl group at the 7th position in the quinazoline ring structure enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Quinazolinol, 5-chloro- typically involves the condensation of 4-chloroanthranilic acid with formamide or other suitable reagents under controlled conditions. One common method includes:

Industrial Production Methods: Industrial production of 7-Quinazolinol, 5-chloro- may involve large-scale synthesis using similar condensation and hydroxylation reactions, optimized for yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Quinazolinol, 5-chloro- can undergo oxidation reactions, often leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products:

Scientific Research Applications

Chemistry: 7-Quinazolinol, 5-chloro- is used as a building block in the synthesis of more complex quinazoline derivatives with potential biological activities.

Biology: It is studied for its potential as an enzyme inhibitor, particularly in pathways involving kinases and other regulatory proteins.

Medicine: Due to its anticancer properties, 7-Quinazolinol, 5-chloro- is investigated for its potential use in cancer therapy. It may also have applications in treating bacterial and fungal infections .

Industry: In the pharmaceutical industry, it serves as an intermediate in the synthesis of various drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 7-Quinazolinol, 5-chloro- involves its interaction with specific molecular targets, such as kinases and other regulatory proteins. By binding to these targets, it can inhibit their activity, leading to the disruption of critical cellular pathways. This inhibition can result in the induction of apoptosis in cancer cells or the inhibition of bacterial and fungal growth .

Comparison with Similar Compounds

    Quinazoline: The parent compound, known for its broad range of biological activities.

    Quinazolinone: A derivative with a carbonyl group, also exhibiting significant biological activities.

    5-Chloroquinazoline: Similar to 7-Quinazolinol, 5-chloro-, but without the hydroxyl group at the 7th position.

Uniqueness: The presence of both the chlorine atom at the 5th position and the hydroxyl group at the 7th position in 7-Quinazolinol, 5-chloro- makes it unique. This combination enhances its chemical reactivity and potential biological activities, distinguishing it from other quinazoline derivatives .

Properties

IUPAC Name

5-chloroquinazolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-1-5(12)2-8-6(7)3-10-4-11-8/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQHBVHVXGYGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=CN=CN=C21)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313989
Record name 5-Chloro-7-quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185437-37-0
Record name 5-Chloro-7-quinazolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185437-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-7-quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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